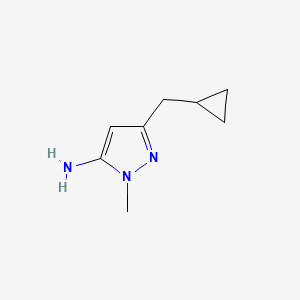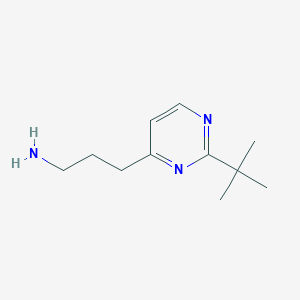![molecular formula C6H12N2O B1527282 2-[(3-Hydroxypropyl)amino]propanenitrile CAS No. 1018512-65-6](/img/structure/B1527282.png)
2-[(3-Hydroxypropyl)amino]propanenitrile
Übersicht
Beschreibung
2-[(3-Hydroxypropyl)amino]propanenitrile, also known as 2-HPAN, is an organic compound that has a wide range of applications in scientific research. It is a versatile compound that can be used in various lab experiments and can be used to study the mechanisms of action of various drugs. 2-HPAN is synthesized from a variety of chemical precursors and has been studied extensively in the scientific literature.
Wissenschaftliche Forschungsanwendungen
Surface Functionalization
Aminosilanes, related to 2-[(3-Hydroxypropyl)amino]propanenitrile, are utilized to functionalize silica surfaces. Issues like the loss of silane layers due to hydrolysis in aqueous media were addressed by modifying reaction conditions and the structural features of aminosilanes, enhancing the hydrolytic stability of the functionalized surfaces (Smith & Chen, 2008).
Synthesis of Heterocyclic Substances
2-Arylhydrazononitriles, closely related to the chemical , serve as key synthons in synthesizing a variety of heterocyclic substances with antimicrobial activities. This includes the creation of new indole-containing 1,2,3-triazole, pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives (Behbehani et al., 2011).
Enzymatic Inhibition
Compounds similar to 2-[(3-Hydroxypropyl)amino]propanenitrile have been shown to inhibit polyamine biosynthesis enzymes, which are crucial in cellular proliferation and differentiation processes (Pankaskie & Scholtz, 1989).
CO2 Adsorption
Aminosilanes functionalized inside nanoporous silica have been evaluated for CO2 adsorption performance, showing that grafting efficiency and adsorption capacity can be significantly influenced by the molecular size and structure of the aminosilanes (Kim & Ko, 2018).
Eigenschaften
IUPAC Name |
2-(3-hydroxypropylamino)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-6(5-7)8-3-2-4-9/h6,8-9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJYUIKIPFZJEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Hydroxypropyl)amino]propanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






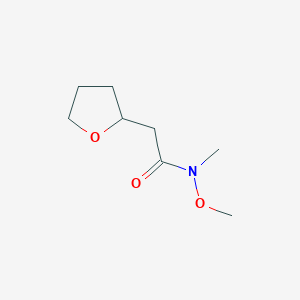

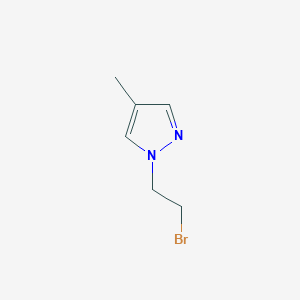
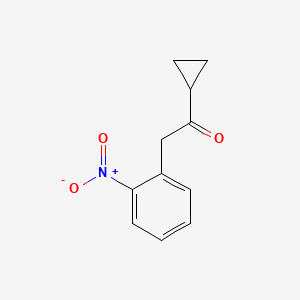



![4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carboxylic acid](/img/structure/B1527217.png)
